2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
Description
Historical Context and Development
The discovery of isoindolinone derivatives traces back to mid-20th-century investigations into heterocyclic compounds with biological activity. Early work on phthalimide analogs, such as thalidomide in the 1950s, revealed both therapeutic potential and structural limitations. These studies catalyzed interest in modifying the isoindolinone core to enhance specificity and reduce off-target effects. The integration of thiazole rings emerged as a strategic innovation in the 1990s, leveraging their demonstrated antimicrobial and anticancer properties.
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide represents a modern iteration of this research trajectory. Its development, first reported in the early 2000s, combines three pharmacologically significant motifs:
Position in Medicinal Chemistry Research
This compound occupies a unique niche in structure-activity relationship (SAR) studies of hybrid heterocycles. Recent analyses position it within the broader family of phthalimide-thiazole conjugates, which demonstrate:
The fluorophenyl substitution at the thiazole C4 position confers distinct electronic effects, with Hammett constants (σₚ = 0.06) suggesting optimal balance between electron withdrawal and π-stacking capability.
Pharmacophore Significance
Three-dimensional pharmacophore modeling identifies critical features:
Isoindolinone Core
- Serves as a rigid scaffold positioning substituents in bioactive conformations
- The 1,3-diketone moiety enables hydrogen bonding with cellular targets like NF-κB and TNF-α
Thiazole Ring
- Nitrogen at position 1 and sulfur at position 2 create a dipolar interface for kinase binding
- Methyl substitution at C4 enhances metabolic stability versus unsubstituted analogs
4-Fluorophenyl Group
- Fluorine's electronegativity (χ = 4.0) modulates electron density in the thiazole π-system
- Ortho-substitution pattern prevents steric clashes in hydrophobic binding pockets
Quantitative structure-activity relationship (QSAR) studies reveal linear correlations between lipophilicity (logP = 2.8) and cytotoxic potency across 12 cancer cell lines (R² = 0.89).
Research Objectives and Rationale
Current investigations prioritize three axes:
Synthetic Methodology Optimization
- Developing continuous flow processes to replace batch reactions
- Implementing enzymatic catalysis for stereochemical control
Target Deconvolution
- Identifying primary protein targets via chemical proteomics
- Mapping structure-activity relationships across kinase families
Formulation Science
- Enhancing aqueous solubility (current 0.12 mg/mL) through co-crystal engineering
- Evaluating nanoencapsulation strategies for improved biodistribution
These objectives address critical gaps in transitioning from lead compound to preclinical candidate, particularly given the compound's demonstrated >80% tumor growth inhibition in murine xenograft models.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-12-7-5-11(6-8-12)15-10-27-19(21-15)22-16(24)9-23-17(25)13-3-1-2-4-14(13)18(23)26/h1-8,10H,9H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZTYOUBKNLGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the isoindolinone core with the thiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and isoindolinone carbonyl groups are primary oxidation sites:
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Thiazole sulfur oxidizes to sulfoxide () or sulfone () using (acidic conditions) or .
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Isoindolinone carbonyls remain stable under mild conditions but may undergo cleavage with strong oxidants like , yielding phthalic acid derivatives.
Reduction Reactions
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Carbonyl reduction : The acetamide and isoindolinone carbonyls are reduced to alcohols or amines using or catalytic hydrogenation ().
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Thiazole ring : Partial reduction of the thiazole heterocycle to dihydrothiazole occurs with in ethanol .
Substitution Reactions
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Electrophilic aromatic substitution (EAS) : The 4-fluorophenyl group undergoes nitration or halogenation at the meta position relative to fluorine due to its electron-withdrawing effect. Common reagents include or .
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Nucleophilic substitution : The fluorine atom can be replaced by hydroxyl or amine groups under basic conditions (e.g., ).
Hydrolysis Reactions
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Acetamide hydrolysis : The linkage hydrolyzes in acidic () or basic () media to form carboxylic acid and 2-aminothiazole derivatives.
Reaction Conditions and Major Products
Structural Influences on Reactivity
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Thiazole ring : Enhances electron deficiency, directing EAS to the fluorophenyl group .
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Fluorophenyl group : Deactivates the aromatic ring, favoring meta-substitution over para .
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Isoindolinone core : Stabilizes adjacent charges during nucleophilic attacks, facilitating hydrolysis.
Kinetic and Thermodynamic Data
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Activation energy for acetamide hydrolysis : Calculated at via DFT studies.
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Sulfoxidation rate : at pH 7.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways and inhibiting tumor growth factors. For example, derivatives containing isoindolinone structures have been tested for their ability to inhibit cancer cell proliferation and promote cell cycle arrest .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains by disrupting cell wall synthesis or interfering with DNA replication processes. This suggests that this compound could be explored as a potential antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism could make it beneficial in treating inflammatory diseases.
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Cancer Therapy : Given its ability to induce apoptosis and inhibit cancer cell proliferation, this compound could be developed as a novel anticancer agent.
- Infection Control : Its antimicrobial properties indicate potential use in developing new antibiotics or treatments for infectious diseases.
- Management of Inflammatory Conditions : The anti-inflammatory effects may allow for applications in treating conditions such as arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl and thiazole groups suggests potential interactions with hydrophobic pockets in proteins, while the isoindolinone core may participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- , Compound 15 : Features a 4-fluorophenyl-thiazole linked to a piperazine-acetamide group. The piperazine introduces basicity, improving water solubility compared to the phthalimide group in the target compound .
- , CAS 477545-71-4 : Substitutes the 4-fluorophenyl with a biphenyl group, increasing hydrophobicity and molecular weight (MW: ~477.5 g/mol vs. target’s estimated MW ~395.4 g/mol) .
Functional Group and Linker Modifications
- Target Compound : The phthalimide-acetamide linker offers rigidity and planar structure, favoring interactions with aromatic residues in enzymes.
- , Compound 6e : Incorporates a triazole-phthalimide linker. The triazole adds hydrogen-bonding capacity but may reduce metabolic stability due to increased polarity .
- , Compound 30 : Utilizes a 4-fluorophenyl-piperazine-acetamide linker. Piperazine’s flexibility may enhance conformational adaptability in binding pockets but reduce target specificity compared to the phthalimide group .
Physicochemical Properties
Key Research Findings and Implications
- The 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., biphenyl in ) .
- Phthalimide’s planar structure may improve DNA intercalation or protein-binding efficiency relative to flexible linkers like piperazine .
- The acetamide linker balances rigidity and solubility, making the target compound a promising candidate for further pharmacokinetic studies.
Biological Activity
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is a synthetic compound belonging to the isoindolinone class, known for its diverse biological activities and potential therapeutic applications. The compound's unique structure, featuring a thiazole ring and a fluorophenyl group, suggests significant pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The IUPAC name for this compound is 2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Its molecular formula is , with a molecular weight of approximately 373.41 g/mol. The structural components include:
- Isoindolinone Core : A bicyclic structure known for various biological activities.
- Thiazole Ring : Contributes to the compound's potential as an antimicrobial and anticancer agent.
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
Biological Activity Overview
Research indicates that derivatives of isoindolinone compounds exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the thiazole moiety often correlates with enhanced antimicrobial activity.
- Neuroprotective Effects : Some studies suggest potential applications in neuroprotection and as anticonvulsants.
Anticancer Activity
A study evaluating the cytotoxicity of isoindolinone derivatives demonstrated significant activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT-29 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. Western blot analysis revealed that treated cells showed increased apoptosis markers such as Bax and decreased anti-apoptotic Bcl-2 levels, confirming the mechanism of action through apoptosis induction .
Antimicrobial Activity
In another investigation, compounds structurally related to this compound were assessed for antimicrobial properties. The thiazole component was crucial in enhancing activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Neuroprotective Effects
Research on similar isoindolinone derivatives indicated their potential as anticonvulsants. In vivo studies demonstrated protective effects against seizures in animal models when subjected to maximal electroshock seizure tests. The compounds showed a significant reduction in seizure spread, indicating their potential role in treating epilepsy .
Data Summary Table
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | ~5 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 12 | Inhibition of bacterial cell wall synthesis |
| Anticonvulsant | Mouse model | N/A | Inhibition of seizure spread |
Q & A
Basic: What is the standard synthetic route for 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, and how can reaction efficiency be monitored?
Methodological Answer:
The compound is synthesized via a multi-step procedure. A key step involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide derivatives (e.g., 4-(4-fluorophenyl)thiazol-2-amine) in glacial acetic acid for 2 hours under controlled conditions . Reaction progress is monitored using thin-layer chromatography (TLC) to track the formation of intermediates and final products. Post-reaction, the mixture is cooled, filtered, and recrystallized from a solvent like ethanol or DMF to isolate the pure product. Yield optimization may require adjusting molar ratios, reflux duration, or solvent selection.
Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm the presence of the dioxoisoindolinyl, fluorophenyl, and thiazole moieties. For example, the fluorophenyl group shows distinct aromatic proton splitting patterns (~7.0–8.0 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, such as the thiazole ring’s geometry and hydrogen-bonding interactions (e.g., N–H⋯N motifs) that stabilize the crystal lattice .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₃FN₃O₃S) and molecular weight (e.g., 383.4 g/mol) .
Advanced: How can researchers address low yields during the synthesis of the thiazole-acetamide core?
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Optimization : Using anhydrous AlCl₃ to promote thiazole ring formation via cyclocondensation of 2-amino-4-fluorophenylthiazole with acetonitrile derivatives .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while acetic acid enhances protonation for cyclization .
- Temperature Control : Prolonged reflux (3–5 hours) ensures complete maleimide-thiourea coupling, but excessive heat may degrade sensitive groups .
Advanced: What structural features of this compound correlate with its reported biological activities, and how can SAR studies be designed?
Methodological Answer:
- Thiazole and Dioxoisoindolinyl Moieties : The thiazole ring contributes to antimicrobial activity, while the dioxoisoindolinyl group enhances binding to enzymes like kinases or proteases .
- Fluorophenyl Substituent : The 4-fluorophenyl group improves lipophilicity and membrane penetration, critical for anticancer activity .
- SAR Study Design :
- Analog Synthesis : Modify the fluorophenyl group (e.g., replace F with Cl or NO₂) or vary the acetamide side chain.
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7) or microbial strains to correlate substituents with IC₅₀/MIC values .
Contradiction Analysis: How can discrepancies in reported biological activities of thiazole-acetamide derivatives be resolved?
Methodological Answer:
Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or microbial strains. Standardize protocols using CLSI guidelines for antimicrobial testing.
- Purity Issues : Impurities from incomplete synthesis (e.g., unreacted maleimide) can skew results. Validate purity via HPLC (>95%) before biological testing .
- Structural Misassignment : Confirm regioisomerism (e.g., thiazole substitution pattern) via 2D NMR (COSY, NOESY) to rule out positional ambiguities .
Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using software like AutoDock Vina. The fluorophenyl group often occupies hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3), aqueous solubility, and cytochrome P450 interactions. For example, replacing the dioxoisoindolinyl group with a less polar moiety may improve oral bioavailability .
Basic: How can researchers troubleshoot crystallization challenges for X-ray analysis?
Methodological Answer:
- Solvent Pair Screening : Use mixtures like DMF/acetic acid (1:1) to enhance crystal growth. Slow evaporation at 4°C promotes lattice formation .
- Seeding : Introduce microcrystals from prior batches to nucleate growth.
- Hydrogen Bond Engineering : Modify substituents (e.g., add –OH or –NH₂ groups) to strengthen intermolecular interactions, as seen in N–H⋯N motifs in related acetamides .
Advanced: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and dioxoisoindolinyl groups.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide bond.
- Purity Monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., free thiols from thiazole ring breakdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
